molecular formula C10H12FNO2 B8112291 alpha-methyl-D-2-Fluorophe

alpha-methyl-D-2-Fluorophe

Cat. No.: B8112291
M. Wt: 197.21 g/mol
InChI Key: MXECDVKIKUSSNC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-methyl-D-2-Fluorophe, also known as Fmoc-alpha-methyl-D-2-Fluorophe, is a fluorinated derivative of phenylalanine. This compound is characterized by the presence of a fluorine atom at the ortho position of the phenyl ring and a methyl group at the alpha position. It is primarily used in research settings, particularly in the synthesis of peptides and proteins due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-methyl-D-2-Fluorophe typically involves the fluorination of alpha-methyl-D-phenylalanine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and recrystallization to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Alpha-methyl-D-2-Fluorophe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alpha-methyl-D-2-Fluorophe has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-methyl-D-2-Fluorophe involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and stability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-methyl-D-2-Fluorophe is unique due to the specific positioning of the fluorine atom at the ortho position, which significantly influences its chemical behavior and interaction with biological molecules. This unique structure makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2R)-2-amino-3-(2-fluorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXECDVKIKUSSNC-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=CC=C1F)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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